N-(4-chlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
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Overview
Description
N-(4-chlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound that features a tetrazole ring, a sulfanyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 3,4-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Introduction of the Sulfanyl Group: The tetrazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Acylation: The final step involves the acylation of the sulfanyl-tetrazole intermediate with 4-chlorophenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Used in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The sulfanyl group can undergo redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
- 1-(4-chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone
Uniqueness
N-(4-chlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is unique due to the presence of both a tetrazole ring and a sulfanyl group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c1-11-3-8-15(9-12(11)2)23-17(20-21-22-23)25-10-16(24)19-14-6-4-13(18)5-7-14/h3-9H,10H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFDRIYNSSCPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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